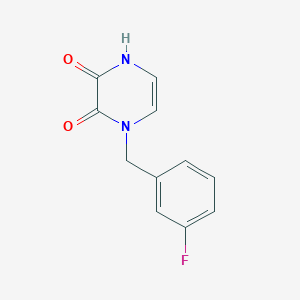

1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Overview

Description

The compound “1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are a class of organic compounds with the formula (C4H4N2). They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques can provide information about the functional groups present in the molecule and their arrangement .

Chemical Reactions Analysis

The chemical reactions of pyrazine derivatives can be quite diverse, depending on the specific substituents present on the pyrazine ring. For instance, reactions with isocyanates have been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For similar compounds, properties such as density, boiling point, vapor pressure, and refractive index can be determined .

Scientific Research Applications

Chemistry and Synthesis

- Pyrazine Derivatives Synthesis : The reaction of piperazine-2,5-diones, including derivatives similar to 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, with triethyloxonium fluoroborate produces cis–trans mixtures of diethoxydihydropyrazines. These can be oxidized to pyrazines in high yield, indicating a pathway for synthesizing various pyrazine derivatives (Blake, Porter, & Sammes, 1972).

Biological Activity

Inhibition of Viral Endonuclease : Flutimide, a compound structurally similar to 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, has shown potential in inhibiting the cap-dependent endonuclease activity of influenza virus A. This suggests that similar compounds could be developed as therapeutic agents for influenza infections (Singh & Tomassini, 2001).

Potential in Neurodegenerative Diseases : Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related, have been identified as potential multitarget drugs for neurodegenerative diseases. They show potency as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).

Anticancer Potential : Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and identified as KRAS covalent inhibitors. These compounds are useful for treating cancer and diseases associated with KRAS activity (De, 2022).

Antioxidative Activity : Pyrazolyl-phthalazine-dione derivatives, similar in structure, have shown significant antioxidative activity in vitro, suggesting potential uses in oxidative stress-related conditions (Simijonović et al., 2018).

Chemical Properties and Reactions

Stability and Reactivity : Studies on stable 1,4-dihydropyrazines have shown unique reactivity patterns with dioxygen, indicating potential for exploration in various oxidation processes (Brook, Noll, & Koch, 1997).

Nucleophilic Substitution Reactions : Chloropyrazines, related to 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, have been explored in nucleophilic substitution reactions, revealing insights into the chemical behavior and potential modifications of pyrazine derivatives (Cheeseman & Godwin, 1971).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSYBPYRNDDTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CNC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)